molecular formula C26H29N3O3 B11486728 2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Cat. No.: B11486728
M. Wt: 431.5 g/mol
InChI Key: YRLGCHFDBKFRSS-UHFFFAOYSA-N
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Description

2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a cyclohexyl group and an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting cyclohexylamine with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the anthracene moiety: The anthracene derivative is introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbonyl carbon of the anthracene derivative.

    Acetylation: The final step involves acetylation of the piperazine nitrogen with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or photophysical properties.

    Biological Research: It can be used as a probe to study various biological processes, including receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the anthracene moiety may participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
  • 2-(4-phenylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

Uniqueness

The cyclohexyl group in 2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide provides unique steric and electronic properties that can influence its interaction with biological targets. This makes it distinct from other similar compounds, which may have different substituents on the piperazine ring.

Properties

Molecular Formula

C26H29N3O3

Molecular Weight

431.5 g/mol

IUPAC Name

2-(4-cyclohexylpiperazin-1-yl)-N-(9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C26H29N3O3/c30-23(17-28-13-15-29(16-14-28)18-7-2-1-3-8-18)27-22-12-6-11-21-24(22)26(32)20-10-5-4-9-19(20)25(21)31/h4-6,9-12,18H,1-3,7-8,13-17H2,(H,27,30)

InChI Key

YRLGCHFDBKFRSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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